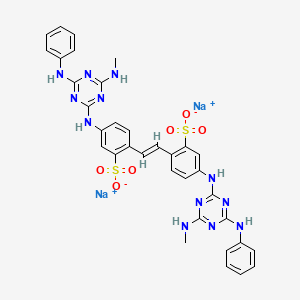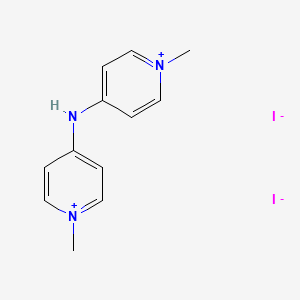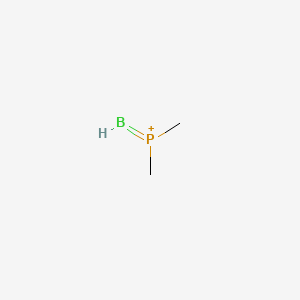
Boranylidene(dimethyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p,p-Dimethylphosphine-borane: is an organophosphorus compound that features a phosphine-borane complex. This compound is characterized by the presence of a phosphine group bonded to a borane group, with two methyl groups attached to the phosphorus atom. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p,p-Dimethylphosphine-borane typically involves the reaction of dimethylphosphine with borane. One common method is the direct reaction of dimethylphosphine with borane-dimethyl sulfide complex in an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: Industrial production of p,p-Dimethylphosphine-borane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: p,p-Dimethylphosphine-borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced borane complexes.
Substitution: Substituted phosphine derivatives.
科学研究应用
p,p-Dimethylphosphine-borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of p,p-Dimethylphosphine-borane involves its ability to donate electrons through the phosphine group and accept electrons through the borane group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal centers and activation of small molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Trimethylphosphine-borane: Similar in structure but with three methyl groups attached to the phosphorus atom.
Dimethylphosphine: Lacks the borane group, making it less reactive in certain applications.
Phosphine-borane: A simpler compound with a single phosphine and borane group.
Uniqueness: p,p-Dimethylphosphine-borane is unique due to its specific arrangement of methyl groups and the presence of both phosphine and borane functionalities. This combination provides a balance of stability and reactivity, making it a versatile reagent in various chemical processes.
属性
CAS 编号 |
4268-35-3 |
|---|---|
分子式 |
C2H7BP+ |
分子量 |
72.86 g/mol |
IUPAC 名称 |
boranylidene(dimethyl)phosphanium |
InChI |
InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1 |
InChI 键 |
ITXHDXMQHJBYOQ-UHFFFAOYSA-N |
规范 SMILES |
B=[P+](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



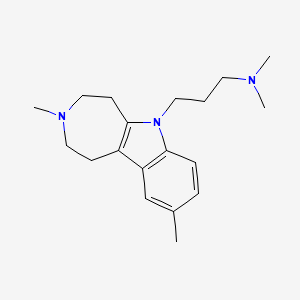
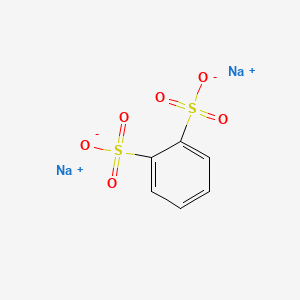

![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
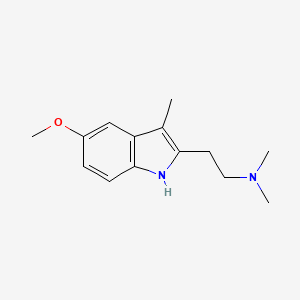
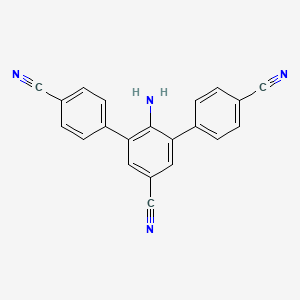
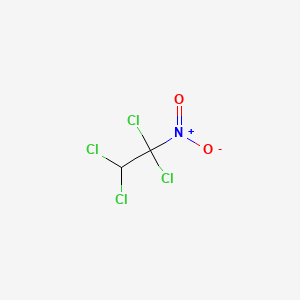
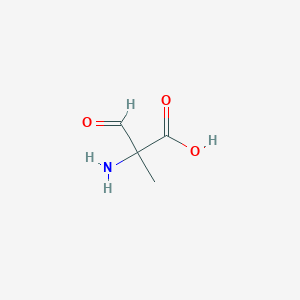
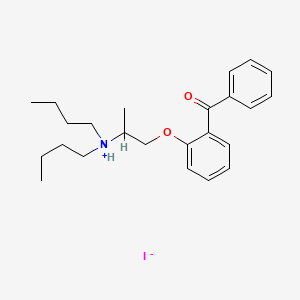
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)

